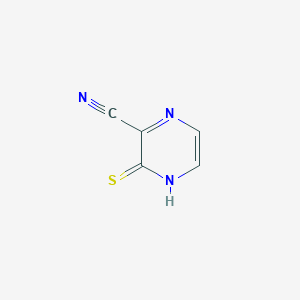
3-Sulfanylpyrazine-2-carbonitrile
描述
3-Sulfanylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with a sulfanyl (-SH) group at the 3-position and a nitrile (-CN) group at the 2-position. The sulfanyl group enhances nucleophilicity, enabling participation in thiol-disulfide exchange reactions and metal coordination, while the nitrile group offers opportunities for further functionalization via hydrolysis or cycloaddition .
属性
IUPAC Name |
2-sulfanylidene-1H-pyrazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFBAXIRODYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with a thiol under basic conditions to form the desired product. For example, 3-chloropyrazine-2-carbonitrile can be reacted with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions: 3-Sulfanylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
3-Sulfanylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-Sulfanylpyrazine-2-carbonitrile is primarily based on its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Comparison with Structural Analogs
Structural and Physical Properties
The following table summarizes key structural and physical properties of 3-Sulfanylpyrazine-2-carbonitrile and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Features |
|---|---|---|---|---|
| This compound | C₅H₃N₃S | 137.17 | -SH (3), -CN (2) | High reactivity due to free thiol |
| 3-(Ethylsulfanyl)pyrazine-2-carbonitrile | C₇H₇N₃S | 165.22 | -SC₂H₅ (3), -CN (2) | Improved stability vs. -SH derivative |
| 3-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.55 | -Cl (3), -CN (2) | Electrophilic halogen for substitution |
| 3-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 120.12 | -NH₂ (3), -CN (2) | Amine-directed reactivity |
Notes:
- 3-(Ethylsulfanyl)pyrazine-2-carbonitrile (CAS 74002-46-3) has a higher molecular weight due to the ethyl group, which reduces volatility compared to the parent thiol compound .
- 3-Chloropyrazine-2-carbonitrile (CAS 102705-50-8) is a precursor in synthesizing amino derivatives (e.g., 3-Aminopyrazine-2-carbonitrile) via nucleophilic substitution .
This compound
- Reactivity : The -SH group undergoes oxidation to disulfides or reacts with electrophiles (e.g., alkyl halides) to form thioethers. The nitrile group can be hydrolyzed to amides or carboxylic acids.
- Applications: Potential as a ligand in metal complexes or intermediate in bioactive molecule synthesis.
3-(Ethylsulfanyl)pyrazine-2-carbonitrile
- Reactivity : The ethylsulfanyl group (-SC₂H₅) is less nucleophilic than -SH but more stable. Suitable for reactions requiring controlled sulfur participation.
- Applications : Used in agrochemical research for stable sulfur-containing scaffolds .
3-Chloropyrazine-2-carbonitrile
- Reactivity : Chlorine at the 3-position facilitates SNAr reactions with amines or thiols. Raw materials include 2-chloropyrazine and trimethylsilyl cyanide .
- Applications: Key intermediate in synthesizing aminopyrazine derivatives (e.g., 3-Aminopyrazine-2-carbonitrile, CAS 102705-50-8) for drug discovery .
3-Aminopyrazine-2-carbonitrile
- Reactivity: The amino group (-NH₂) directs electrophilic substitution and participates in condensation reactions (e.g., hydrazone formation).
- Applications : Precursor for pyrazine-based heterocycles in antimicrobial or anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


